2-(3-Tert-butylphenyl)ethanethiol
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Overview
Description
2-(3-Tert-butylphenyl)ethanethiol is an organic compound characterized by a phenyl ring substituted with a tert-butyl group at the 3-position and an ethanethiol group attached to the phenyl ring
Synthetic Routes and Reaction Conditions:
Alkylation Reaction: The compound can be synthesized through the alkylation of 3-tert-butylphenol with ethanethiol in the presence of a strong acid catalyst such as hydrochloric acid.
Reduction Reaction: Another method involves the reduction of 3-tert-butylphenyl ethanethioic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-(3-tert-butylphenyl)ethanethione.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution Reactions: Substitution reactions involving halogens or other electrophiles can occur at the thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents such as bromine (Br2) and iodine (I2) are used for substitution reactions.
Major Products Formed:
Oxidation Products: 2-(3-tert-butylphenyl)ethanethione
Reduction Products: Corresponding thiol derivatives
Substitution Products: Halogenated derivatives of the thiol group
Scientific Research Applications
2-(3-Tert-butylphenyl)ethanethiol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Tert-butylphenyl)ethanethiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, participating in various biochemical reactions. The tert-butyl group provides steric hindrance, influencing the compound's reactivity and binding affinity.
Comparison with Similar Compounds
2-(3-Tert-butylphenyl)ethanethiol is compared with other similar compounds, such as:
2-(4-Tert-butylphenyl)ethanethiol: Similar structure but with the tert-butyl group at the 4-position.
2-(3-Methylphenyl)ethanethiol: Similar structure but with a methyl group instead of a tert-butyl group.
2-(3-Phenylphenyl)ethanethiol: Similar structure but with a phenyl group instead of a tert-butyl group.
Properties
IUPAC Name |
2-(3-tert-butylphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-12(2,3)11-6-4-5-10(9-11)7-8-13/h4-6,9,13H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJSZYJWZYNKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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